molecular formula C21H24ClN3O4 B2715802 2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1251673-25-2

2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2715802
CAS RN: 1251673-25-2
M. Wt: 417.89
InChI Key: FOZURIHUMSITHI-UHFFFAOYSA-N
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Description

2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H24ClN3O4 and its molecular weight is 417.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of complex heterocyclic compounds, including indazol derivatives, often involves reactions under specific conditions to achieve desired functionalization. For instance, Shatsauskas et al. (2017) discuss the synthesis of pyridin-2(1H)-one derivatives via reactions involving 2-cyanoacetamide, showcasing methodologies that might be relevant for synthesizing indazol derivatives Shatsauskas et al., 2017.

  • Research on functionalized acene derivatives by Zhai et al. (2018) highlights the synthesis and characterization of novel compounds with specific optical and electronic properties. This suggests potential applications in materials science for compounds with complex structures similar to the queried compound Zhai et al., 2018.

Applications in Material Science and Catalysis

  • The exploration of optoelectronic properties and nonlinear optical behaviors in synthesized compounds indicates an interest in materials science applications. For example, the work by Zhai et al. (2018) on malononitrile-modified acene derivatives offers insights into how specific structural modifications can impact the electronic and optical properties of organic compounds Zhai et al., 2018.

  • Compounds with tert-butyl groups have been studied for their potential in asymmetric catalysis, as demonstrated by research on oxazolidin-2-ones, which are valuable in synthetic chemistry for their chiral auxiliary properties and biological activity Barta et al., 2000.

Biochemical Research and Enzyme Inhibition

  • Research into 1,3,4-oxadiazole derivatives by Rehman et al. (2013) for their potential enzyme inhibitory activities illustrates the biochemical research applications of structurally complex compounds. These findings underscore the potential for compounds with specific functional groups to serve as leads in the development of enzyme inhibitors Rehman et al., 2013.

properties

IUPAC Name

2-(2-tert-butyl-5-chloro-3-oxoindazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-21(2,3)25-20(27)17-8-13(22)6-7-18(17)24(25)12-19(26)23-14-9-15(28-4)11-16(10-14)29-5/h6-11H,12H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZURIHUMSITHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(N1CC(=O)NC3=CC(=CC(=C3)OC)OC)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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